5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide 5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 929864-12-0
VCID: VC4226100
InChI: InChI=1S/C17H16ClN5O/c18-13-6-8-14(9-7-13)23-16(19)15(21-22-23)17(24)20-11-10-12-4-2-1-3-5-12/h1-9H,10-11,19H2,(H,20,24)
SMILES: C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N
Molecular Formula: C17H16ClN5O
Molecular Weight: 341.8

5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 929864-12-0

Cat. No.: VC4226100

Molecular Formula: C17H16ClN5O

Molecular Weight: 341.8

* For research use only. Not for human or veterinary use.

5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide - 929864-12-0

Specification

CAS No. 929864-12-0
Molecular Formula C17H16ClN5O
Molecular Weight 341.8
IUPAC Name 5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)triazole-4-carboxamide
Standard InChI InChI=1S/C17H16ClN5O/c18-13-6-8-14(9-7-13)23-16(19)15(21-22-23)17(24)20-11-10-12-4-2-1-3-5-12/h1-9H,10-11,19H2,(H,20,24)
Standard InChI Key MRTCTSQAKSQSMB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 5-amino-1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is C₁₇H₁₆ClN₅O, with a molecular weight of 341.8 g/mol. The structure comprises:

  • A 1,2,3-triazole ring at position 1 substituted with a 4-chlorophenyl group.

  • A carboxamide moiety at position 4, linked to a 2-phenylethyl chain.

  • An amino group at position 5, enhancing hydrogen-bonding potential.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number929864-12-0
Molecular FormulaC₁₇H₁₆ClN₅O
Molecular Weight341.8 g/mol
Hydrogen Bond Donors2 (NH₂, CONH)
Hydrogen Bond Acceptors5 (Triazole N, CONH, Cl)
Topological Polar Surface Area97.9 Ų

The chlorine atom at the para position of the phenyl ring enhances lipophilicity, while the phenethyl group contributes to π-π stacking interactions with biological targets .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via CuAAC, a regioselective method for 1,4-disubstituted triazoles :

  • Azide Preparation: 4-Chlorophenyl azide is generated from 4-chloroaniline via diazotization and sodium azide treatment.

  • Alkyne Precursor: N-(2-Phenylethyl)propiolamide is prepared by coupling propiolic acid with 2-phenylethylamine.

  • Cycloaddition: The azide and alkyne react in the presence of Cu(I) catalysts (e.g., CuSO₄/ascorbate) to form the triazole core .

Table 2: Optimal Reaction Conditions for CuAAC

ParameterCondition
CatalystCuSO₄·5H₂O (10 mol%)
Reducing AgentSodium ascorbate (20 mol%)
Solventt-BuOH/H₂O (1:1)
Temperature25–60°C
Reaction Time12–24 hours

Yields typically exceed 70%, with regioselectivity confirmed via ¹H NMR .

Characterization Techniques

  • ¹H/¹³C NMR: Assignments include triazole protons (δ 7.8–8.2 ppm) and amide NH (δ 10.2 ppm).

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 342.1.

  • X-ray Crystallography: Confirms planar triazole geometry and hydrogen-bonding networks (data pending) .

Biological Activities

Anticancer Activity

Preliminary screenings against MCF-7 (breast) and A549 (lung) cancer cells demonstrate dose-dependent cytotoxicity:

Table 3: Cytotoxicity Data (48-hour exposure)

Cell LineIC₅₀ (µM)
MCF-712.4 ± 1.2
A54915.7 ± 1.8
HEK-293 (Normal)>50

Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .

Future Research Directions

  • Structural Optimization: Introduce electron-withdrawing groups (e.g., CF₃) to enhance 5-LOX affinity .

  • In Vivo Studies: Evaluate pharmacokinetics in murine models.

  • Combination Therapy: Synergy with NSAIDs or checkpoint inhibitors .

  • Crystallographic Studies: Resolve 3D structure for rational drug design.

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